4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline
Description
IUPAC Nomenclature and Synonyms
The IUPAC name of the compound is 4-chloro-2-(2-fluorophenyl)-5-methylquinazoline , derived from the parent quinazoline structure with specified substituents. Key synonyms include:
Its SMILES notation, $$ \text{CC1=CC=CC2=NC(C3=CC=CC=C3F)=NC(Cl)=C12} $$, encodes the molecular connectivity and stereochemistry.
Molecular Identifiers and Properties
The compound is characterized by the following identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 885277-61-2 |
| Molecular Formula | $$ \text{C}{15}\text{H}{10}\text{ClFN}_2 $$ |
| Molecular Weight | 272.71 g/mol |
| PubChem CID | 53407917 |
| InChI Key | HAMWLHRHIJQXCU-UHFFFAOYSA-N |
| SMILES | $$ \text{CC1=CC=CC2=NC(C3=CC=CC=C3F)=NC(Cl)=C12} $$ |
These identifiers enable precise tracking in chemical databases and literature.
Historical Context of Quinazoline Derivatives in Medicinal Chemistry
Evolution of Quinazoline-Based Therapeutics
Quinazoline derivatives have a rich history in drug development, dating back to the late 19th century:
Therapeutic Applications and Structure-Activity Relationships (SAR)
Quinazoline scaffolds are valued for their versatility in binding to biological targets. Key applications include:
- Anticancer agents : Inhibition of tyrosine kinases (e.g., gefitinib).
- Antimicrobial agents : Inhibition of dihydrofolate reductase (e.g., methotrexate analogs).
- Antimalarials : Disruption of parasite replication via mitochondrial targets.
The SAR of quinazolines is influenced by substituent positions:
- Electron-withdrawing groups (e.g., chlorine) enhance metabolic stability.
- Hydrophobic substituents (e.g., 2-fluorophenyl) improve membrane permeability.
- Steric effects from methyl groups modulate enzyme binding.
Structural Features and Positional Isomerism
Core Structure and Substituent Arrangement
The compound’s structure comprises:
- Quinazoline core : A fused benzene (positions 1–2, 8–9) and pyrimidine (positions 2–3, 9–10) ring system.
- Substituents :
Positional Isomerism and Comparative Analysis
Positional isomerism significantly alters biological activity. For example:
Such isomers exhibit distinct reactivity and pharmacokinetic profiles, underscoring the importance of precise substituent placement.
Properties
IUPAC Name |
4-chloro-2-(2-fluorophenyl)-5-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2/c1-9-5-4-8-12-13(9)14(16)19-15(18-12)10-6-2-3-7-11(10)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMWLHRHIJQXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696108 | |
| Record name | 4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-61-2 | |
| Record name | 4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article reviews the compound's biological activity, focusing on its anticancer properties, molecular mechanisms, and structure-activity relationships (SAR).
Overview of Quinazolines
Quinazolines are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities. They are particularly noted for their roles as anticancer agents, where they act primarily by inhibiting various protein kinases involved in cell signaling pathways. The presence of electron-withdrawing groups and specific substitutions on the quinazoline scaffold significantly influences their biological activity .
The anticancer activity of this compound is largely attributed to its ability to inhibit key protein kinases, including:
- Epidermal Growth Factor Receptor (EGFR) : This receptor is crucial in the regulation of cell growth and division. Inhibitors targeting EGFR can effectively reduce tumor proliferation.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR can prevent angiogenesis, the formation of new blood vessels that supply tumors .
Research Findings
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.0 |
| This compound | MCF-7 (Breast) | 3.6 |
| Reference Compound (Gefitinib) | A549 | 53.1 |
These results indicate that the compound has a comparable or superior potency against certain cancer cell lines compared to established drugs like gefitinib .
Structure-Activity Relationship (SAR)
The biological efficacy of quinazolines, including this compound, is heavily influenced by their structural modifications:
- Substituent Effects : The presence of halogens (like chlorine and fluorine) at specific positions enhances binding affinity to target kinases.
- Positioning : Modifications at the C-6 and C-7 positions have been shown to improve activity against EGFR and VEGFR .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 3.6 µM to 10 µM, confirming their potential as effective anticancer agents .
- Molecular Docking Studies : Molecular docking simulations have shown that this compound fits well into the active site of EGFR, suggesting a strong interaction that may account for its inhibitory effects .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : This compound has been explored for its potential as an anticancer agent. Studies have shown that it can inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers. For instance, it displayed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.28 µM to 0.62 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.28 | EGFR Inhibition |
| MCF-7 | 0.59 | EGFR Inhibition |
| HepG2 | 0.62 | Tyrosine Kinase Inhibition |
| DU145 | 0.45 | Multi-Kinase Inhibition |
- Enzyme Inhibition : The compound is also being investigated for its role as an enzyme inhibitor or receptor modulator, potentially affecting various signaling pathways involved in tumorigenesis.
2. Antimicrobial Properties
- Preliminary studies suggest that derivatives of quinazolines exhibit antibacterial activity, although specific data on this compound's antibacterial efficacy remains limited. Related compounds have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) reported in other studies .
3. Materials Science
- The unique chemical structure of 4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline allows it to be utilized as a building block for synthesizing more complex materials and chemicals, which may find applications in various industrial processes.
Case Studies
Case Study 1: EGFR Inhibition
A study demonstrated that modifications to the quinazoline ring could enhance binding affinity to EGFR. The compound exhibited an IC50 value comparable to established inhibitors like gefitinib, indicating its potential as a therapeutic agent in cancer treatment.
Case Study 2: Vascular Endothelial Growth Factor Receptor (VEGFR)
Research into related quinazoline derivatives revealed improved activity against VEGFR, with some compounds showing IC50 values as low as 30 nM, suggesting that structural modifications can lead to enhanced biological activity.
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Comparisons
FP = fluorophenyl; Me = methyl; Cl = chloro.
Preparation Methods
Synthesis of 5-chloro-2-methylaniline Derivative
A critical intermediate for the target compound is 5-chloro-2-methylaniline, which can be prepared via a salt-forming and diazotization route involving anhydrous hydrofluoric acid and sodium nitrite. This method is characterized by:
- Salt formation by slowly adding 5-chloro-2-methylaniline to anhydrous hydrofluoric acid at 5–7 °C over 7–10 hours, followed by a 1–3 hour reaction at the same temperature.
- Diazotization by dropwise addition of sodium nitrite at -3 to 0 °C over 8–10 hours, with a subsequent 1–3 hour reaction.
- Thermal decomposition (thermolysis) of the diazonium salt at 0–40 °C to yield the desired chloro-substituted intermediate.
This approach yields a high-purity product with a simplified workup involving washing, neutralization, and distillation steps to recover hydrofluoric acid and isolate the product.
Quinazoline Core Construction
Condensation with Chloroacetonitrile
The quinazoline core is commonly synthesized via condensation of substituted anthranilic acids with chloroacetonitrile. Key findings from systematic studies include:
- Optimal molar ratios of anthranilic acid to chloroacetonitrile are crucial; increasing chloroacetonitrile from 1.0 to 3.0 equivalents improves yield from 52% to approximately 77%.
- The reaction is typically conducted in methanol at room temperature (~25 °C) for about 2 hours.
- Electron-withdrawing and electron-donating substituents on the anthranilic acid influence yields, with 5-methyl substitution giving yields around 70–78%.
- Poor solubility of certain substituents (e.g., hydroxyl, nitro) in methanol reduces yields significantly.
| Entry | Temp (°C) | Substrate Ratio (Anthranilic Acid : Chloroacetonitrile) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | 1:1 | 2 | 52 |
| 2 | - | 1:2 | 2 | 68 |
| 3 | - | 1:3 | 2 | 77 |
| 5 | - | 1:4 | 4 | 78 |
Chlorination and Arylation Steps
Chlorination at the 4-Position
Chlorination to introduce the 4-chloro substituent on the quinazoline ring is achieved by treatment of 2-hydroxymethyl-4(3H)-quinazolinones or related intermediates with chlorinating agents under controlled conditions. The chlorination is often performed under mild acidic conditions to avoid over-chlorination or decomposition.
Introduction of the 2-(2-fluorophenyl) Group
The 2-position substitution with a 2-fluorophenyl group is typically accomplished via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions involving:
- Reaction of 2-chloromethylquinazoline intermediates with 2-fluoroaniline or 2-fluorophenylboronic acid derivatives.
- Conditions optimized to achieve high regioselectivity and yield, often involving mild bases and solvents such as methanol or DMF.
- One-pot procedures have been developed to improve operational efficiency, combining chlorination and arylation steps without isolation of intermediates.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Salt formation | 5-chloro-2-methylaniline + anhydrous HF | 5–7 | 7–10 | High | Dropwise addition, stirring |
| Diazotization | Sodium nitrite addition | -3 to 0 | 8–10 | High | Dropwise addition, cold conditions |
| Thermal decomposition | Heating mixture 2 | 0–40 | - | High | Controlled thermolysis |
| Quinazoline core formation | Anthranilic acid + chloroacetonitrile in MeOH | 25 | 2 | 77 | Optimized molar ratio 1:3 |
| Chlorination | Chlorinating agent (e.g., POCl3 or similar) | Mild | - | Good | Selective 4-position chlorination |
| Arylation | 2-fluoroaniline or boronic acid + Pd catalyst | Mild to moderate | - | Good | One-pot procedures enhance efficiency |
Post-Synthesis Processing
- The crude product is typically purified by washing with aqueous NaOH solution to neutralize residual acids.
- Vacuum distillation under reduced pressure (0.02–0.05 MPa) at temperatures ranging from 98 to 158 °C is used to isolate the final product with high purity.
- Recovery of hydrofluoric acid and other reagents is integrated into the process to improve sustainability.
Summary and Research Insights
- The preparation of 4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline is efficiently achieved through a multi-step route involving salt formation, diazotization, thermolysis, quinazoline core construction, chlorination, and arylation.
- Optimization of reagent ratios, temperature control, and reaction times are critical for maximizing yield and purity.
- Recent advances emphasize one-pot procedures and mild reaction conditions to streamline synthesis and reduce waste.
- The described methods have been validated by detailed experimental data, including reaction yields, spectral characterization, and purification protocols.
Q & A
Basic Research Questions
Q. What experimental techniques are essential for determining the crystal structure of 4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans. Absorption correction is applied using multi-scan methods (e.g., SADABS). Refinement employs SHELXL for handling disorder and anisotropic displacement parameters. Key metrics include R-factor (<0.05), wR-factor (<0.15), and θ range (2.3–30.0°) for high-resolution data .
Q. How are dihedral angles analyzed to assess molecular planarity in halogenated quinazolines?
- Methodology : Dihedral angles between aromatic rings (e.g., quinazoline core and fluorophenyl substituent) are calculated using crystallographic software (e.g., SHELXPRO). For example, angles >80° indicate significant non-planarity, which may influence π-π stacking. In related compounds, angles of 79.56° (quinazoline vs. fluorophenyl) and 18.45° (fluorophenyl vs. dithiolane) were observed, revealing steric effects .
Q. What spectroscopic methods validate the purity and functional groups of synthesized this compound?
- Methodology : Combine nuclear magnetic resonance (NMR: ¹H, ¹³C, ¹⁹F) to confirm substituent positions and coupling constants. Infrared (IR) spectroscopy identifies C-Cl (650–750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical mass (e.g., m/z 316.05 for C₁₆H₁₁ClFN₂) .
Advanced Research Questions
Q. How can crystallographic disorder in halogenated quinazolines be resolved during refinement?
- Methodology : Use SHELXL to model disorder with split positions and occupancy refinement. For example, in a structurally analogous compound, a dithiolane ring exhibited two conformers with occupancies of 0.849(9) and 0.151(10). Restraints on bond lengths/angles and thermal displacement parameters (ADPs) stabilize refinement. Validate with Fo-Fc maps to avoid overfitting .
Q. What role do non-covalent interactions (e.g., C–H···O, π-π stacking) play in stabilizing the crystal lattice of this compound?
- Methodology : Analyze intermolecular contacts using Mercury or PLATON. Key interactions include:
- C–H···O bonds : Distance <3.3 Å and angle >120° (e.g., C8A–H8AA···O1A: 2.61 Å, 146°).
- π-π stacking : Centroid distances of 3.4–3.5 Å (e.g., between fluorophenyl and quinazoline rings).
- Halogen bonds : Cl···S (3.5185 Å) and Cl···π (3.3–3.5 Å) interactions enhance packing .
Q. How can computational chemistry predict the bioactivity of this compound derivatives?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., kinases) using the crystal structure as a template. Quantum mechanical calculations (DFT at B3LYP/6-31G*) optimize geometry and calculate electrostatic potential surfaces. ADMET properties (LogP, solubility) are predicted via SwissADME .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
